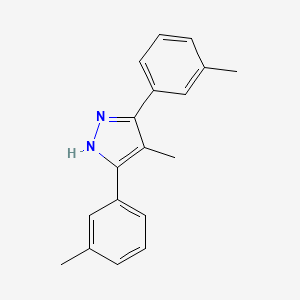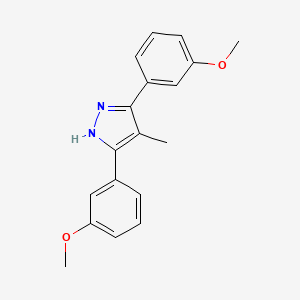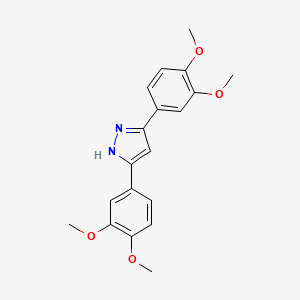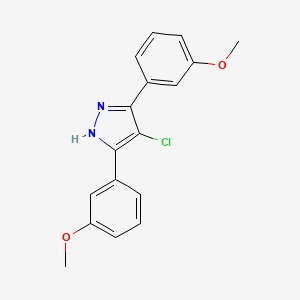
4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole
描述
4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 4th position and two 3-methoxyphenyl groups at the 3rd and 5th positions of the pyrazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be 1,3-bis(3-methoxyphenyl)-1,3-propanedione.
Chlorination: The pyrazole ring is then chlorinated at the 4th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 3,5-bis(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3,5-bis(3-methoxyphenyl)-1H-pyrazole.
Substitution: Formation of 4-amino-3,5-bis(3-methoxyphenyl)-1H-pyrazole or 4-thio-3,5-bis(3-methoxyphenyl)-1H-pyrazole.
科学研究应用
Chemistry
In chemistry, 4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the methoxyphenyl groups and the chlorine atom could influence the compound’s interaction with biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the chlorine atom and methoxy groups could enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups, which could result in different chemical and biological properties.
3,5-bis(3-methoxyphenyl)-1H-pyrazole: Lacks the chlorine atom, which could affect its reactivity and interactions.
4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which could influence its chemical behavior.
Uniqueness
The unique combination of a chlorine atom and two methoxyphenyl groups in 4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can undergo a wide range of chemical reactions and potentially exhibit unique biological activities.
属性
IUPAC Name |
4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-21-13-7-3-5-11(9-13)16-15(18)17(20-19-16)12-6-4-8-14(10-12)22-2/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPDWSBWLYODCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2)C3=CC(=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250691 | |
| Record name | 4-Chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159988-50-7 | |
| Record name | 4-Chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159988-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,3,4-Trimethyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL)acetic acid](/img/structure/B7762314.png)
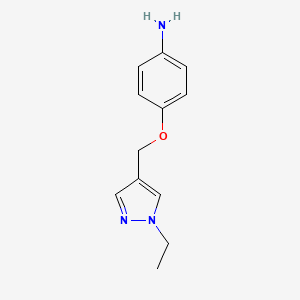
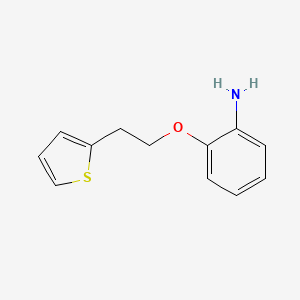
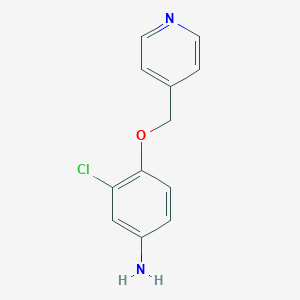
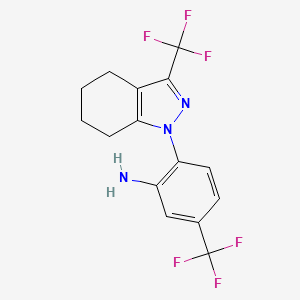
![4-[3-(Dimethylamino)phenoxy]benzenemethanamine](/img/structure/B7762354.png)
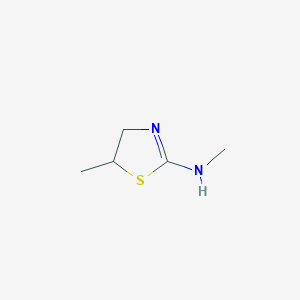
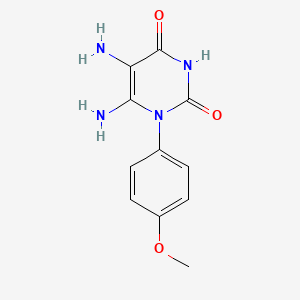
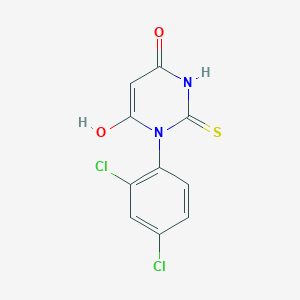
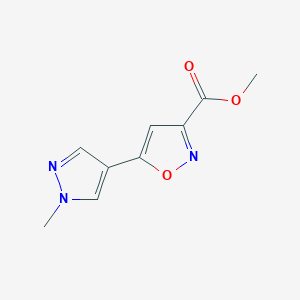
![Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate](/img/structure/B7762375.png)
